
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine, also known as DMT, is a naturally occurring psychedelic compound that has been used for centuries in various cultures for spiritual and medicinal purposes. It is a member of the tryptamine family of compounds and is found in several plants and animals, including the ayahuasca vine and certain species of mushrooms.
Mécanisme D'action
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine works primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to changes in neural activity and the release of various neurotransmitters, including dopamine and norepinephrine. The exact mechanism by which 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine produces its psychedelic effects is not fully understood, but it is believed to involve the activation of certain brain regions involved in sensory perception, emotion, and cognition.
Effets Biochimiques Et Physiologiques
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also increases the release of cortisol, a stress hormone, and has been shown to have immunomodulatory effects. In addition, 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been shown to increase the expression of certain genes involved in neural plasticity and the formation of new neural connections.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several advantages as a research tool, including its ability to induce altered states of consciousness and its potential therapeutic applications. However, its illegal status and the difficulty of obtaining it for research purposes can be a significant limitation. In addition, the intense and unpredictable nature of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine experiences can make it difficult to study in a controlled laboratory setting.
Orientations Futures
There are several areas of future research that could further our understanding of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine and its potential applications. These include studies on the long-term effects of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine use, the potential therapeutic applications of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine in the treatment of mental health disorders, and the development of new and more effective methods for synthesizing and administering 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine. In addition, further research is needed to better understand the mechanism of action of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine and its effects on the brain and body.
Méthodes De Synthèse
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be synthesized in a laboratory setting using various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride, the decarboxylation of tryptamine-4,5-dicarboxylic acid, and the condensation of indole-3-acetaldehyde with methylamine. However, due to its illegal status in many countries, the synthesis and possession of 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine is highly regulated and restricted.
Applications De Recherche Scientifique
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine has been the subject of extensive scientific research in recent years, particularly in the fields of neuroscience, psychology, and psychiatry. Studies have shown that 6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine can induce profound altered states of consciousness, including mystical experiences and spiritual insights. It has also been shown to have potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Propriétés
Numéro CAS |
174148-40-4 |
|---|---|
Nom du produit |
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
6,7-dimethyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H15N/c1-7-6-10-5-3-4-9(10)8(7)2/h7H,3-6H2,1-2H3 |
Clé InChI |
WSLPBTYNOBZWIC-UHFFFAOYSA-N |
SMILES |
CC1CN2CCCC2=C1C |
SMILES canonique |
CC1CN2CCCC2=C1C |
Synonymes |
1H-Pyrrolizine,2,3,5,6-tetrahydro-6,7-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



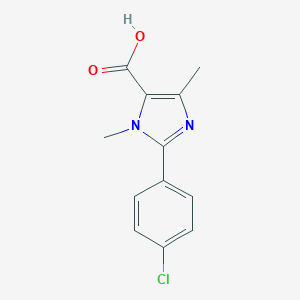
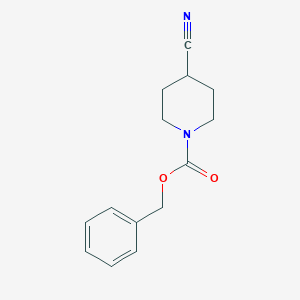
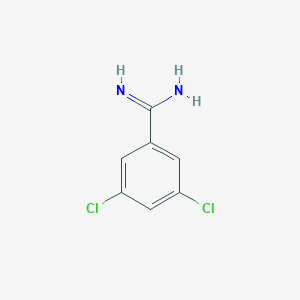
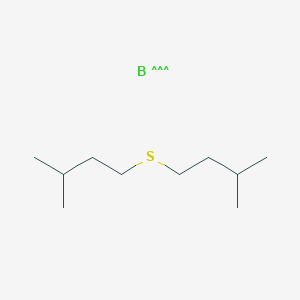
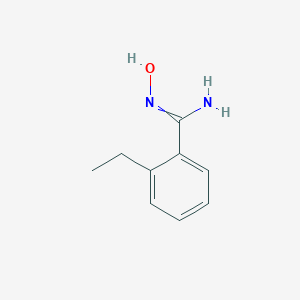
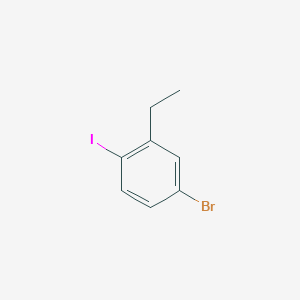

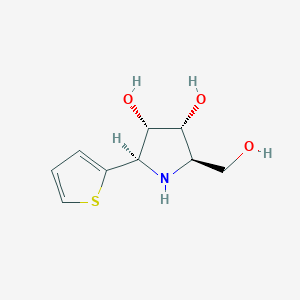
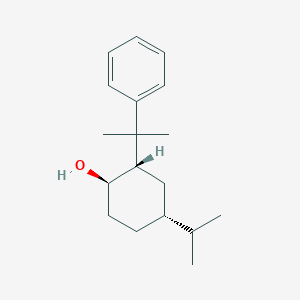
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)
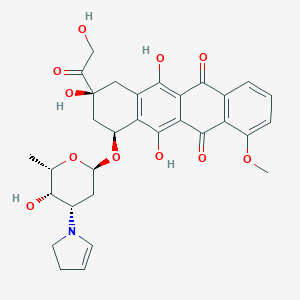
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)

![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)